5alpha-Estrane-3beta,17beta-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Estrane-3beta,17beta-diol is a naturally occurring steroid hormone and a metabolite of androgens like dehydroepiandrosterone and dihydrotestosterone . It is known for its role in various physiological processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Estrane-3beta,17beta-diol typically involves the reduction of androgens such as dihydrotestosterone. The process includes several steps of hydroxylation and reduction reactions . Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Estrane-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Further reduction to more saturated compounds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specific outcomes .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have distinct biological activities .
Wissenschaftliche Forschungsanwendungen
5alpha-Estrane-3beta,17beta-diol has a wide range of scientific research applications:
Wirkmechanismus
5alpha-Estrane-3beta,17beta-diol exerts its effects primarily through interaction with estrogen receptor beta. It modulates gene transcription and cellular signaling pathways, influencing various physiological processes such as cell proliferation and hormone regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Androstane-3beta,17beta-diol: A structural analogue with similar biological activities.
3beta-Androstanediol: Another metabolite of androgens with distinct physiological roles.
5alpha-Androstane-3alpha,17beta-diol: Known for its androgenic activity and role in hormone regulation.
Uniqueness
5alpha-Estrane-3beta,17beta-diol is unique due to its specific interaction with estrogen receptor beta, which distinguishes it from other similar compounds that primarily interact with androgen receptors . This unique mechanism of action makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C18H30O2 |
---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(3S,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
QNKATSBSLLYTMH-WTCPTMCSSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O |
Kanonische SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.